

# Application of (R)-CMPD-39 in U2OS Pexophagy Studies

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## Compound of Interest

Compound Name: (R)-CMPD-39

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## Introduction

**(R)-CMPD-39** is a potent and selective non-covalent inhibitor of the deubiquitinase USP30, with an IC<sub>50</sub> of approximately 20 nM.[1][2] By inhibiting USP30, **(R)-CMPD-39** enhances the ubiquitination of peroxisomal membrane proteins, thereby promoting the selective autophagic degradation of peroxisomes, a process known as pexophagy.[1][2] This makes **(R)-CMPD-39** a valuable pharmacological tool for studying the molecular mechanisms of pexophagy and for investigating its therapeutic potential in diseases associated with peroxisomal dysfunction. This document provides detailed application notes and protocols for the use of **(R)-CMPD-39** in studying pexophagy in the human osteosarcoma cell line, U2OS.

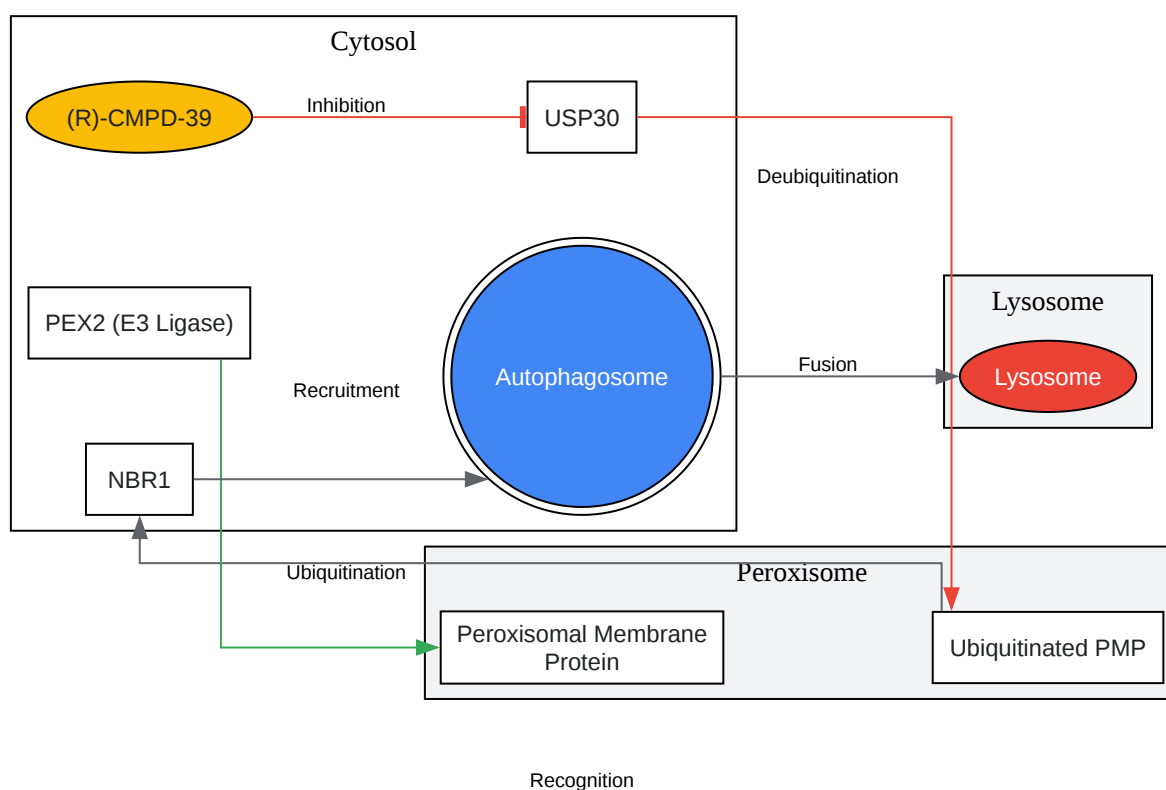
## Mechanism of Action

USP30 is a deubiquitinase that is localized to both mitochondria and peroxisomes.[2][3][4][5] On peroxisomes, USP30 counteracts the action of E3 ubiquitin ligases, such as PEX2, by removing ubiquitin chains from peroxisomal membrane proteins.[6] This deubiquitination activity of USP30 suppresses basal pexophagy, thereby maintaining peroxisome abundance.[5][6][7]

**(R)-CMPD-39** inhibits the catalytic activity of USP30.[1][2] This inhibition leads to an accumulation of ubiquitinated proteins on the peroxisomal membrane, which then serve as a signal for recognition by autophagy receptors, such as NBR1.[6][8][9] The NBR1-mediated

pathway is crucial for CMPD-39-induced pexophagy.[8][9] The recruitment of the autophagy machinery ultimately leads to the engulfment of the peroxisome by an autophagosome and its subsequent degradation upon fusion with a lysosome.[5][7]

## Signaling Pathway of (R)-CMPD-39-Induced Pexophagy



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Caption: Signaling pathway of (R)-CMPD-39-induced pexophagy.

## Quantitative Data

The following table summarizes the quantitative effects of USP30 inhibition on pexophagy.

Cell Line	Treatment/Condition	Assay	Key Finding	Reference
U2OS-Keima-SKL	(R)-CMPD-39 (200 nM - 1 $\mu$ M; 96 h)	Fluorescence Microscopy	Significant enhancement of basal pexophagy; increased number and area of peroxisomes undergoing autophagy.	[1]
U2OS-Keima-SKL	(R)-CMPD-39	Fluorescence Reporter Assay	Strong increase in basal pexophagy.	[2]
Cells depleted of USP30	siRNA depletion	Keima-SKL pexophagy reporter	Approximately 2- fold increase in constitutive pexophagy.	[5][7]
RPE1 USP30 CRISPR KO	CRISPR Knockout	Basal Pexophagy Assay	Increased level of basal pexophagy.	[3]

## Experimental Protocols

### U2OS Cell Culture

U2OS cells are a human osteosarcoma cell line commonly used in cell biology research.

Materials:

- U-2 OS cell line (ATCC HTB-96)
- Growth Medium: DMEM (GIBCO # 11960) or McCoy's 5a medium

- Fetal Bovine Serum (FBS), 10%
- L-Glutamine, 2mM
- Penicillin-Streptomycin (100 units/ml penicillin, 100 µg/ml streptomycin)
- Trypsin-EDTA (0.05% or 0.25%)
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup> and Mg<sup>2+</sup> free

#### Protocol:

- Cell Growth and Maintenance: Culture U2OS cells in growth medium in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[\[10\]](#)[\[11\]](#)
- Media Changes: Change the medium every 2 to 3 days.[\[10\]](#)[\[11\]](#)
- Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.[\[10\]](#)
- Add Trypsin-EDTA and incubate at 37°C until cells detach.[\[10\]](#)[\[12\]](#)
- Neutralize the trypsin with fresh growth medium and centrifuge the cell suspension at 1500 rpm for 5 minutes.[\[10\]](#)[\[12\]](#)
- Resuspend the cell pellet in fresh growth medium and plate at the desired density. A typical split ratio is 1:4 to 1:6 every 4 to 5 days.[\[10\]](#)[\[12\]](#)

## Pexophagy Assay using U2OS-Keima-SKL Reporter Cells

This protocol utilizes U2OS cells stably expressing the Keima-SKL fluorescent reporter to monitor pexophagy. The Keima protein exhibits a pH-dependent fluorescence shift. In the neutral pH of the peroxisome, Keima is excited at 440 nm (green). Upon delivery to the acidic lysosome during pexophagy, the excitation maximum shifts to 586 nm (red). The ratio of red to green fluorescence provides a quantitative measure of pexophagy.

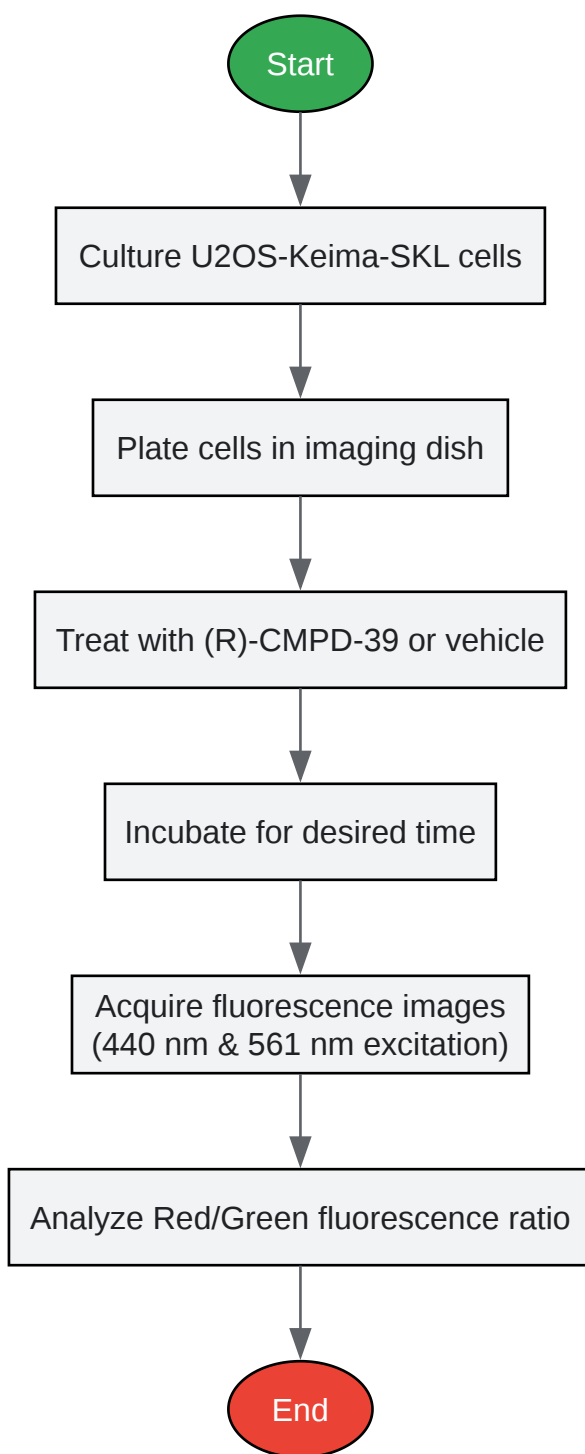
#### Materials:

- U2OS cells stably expressing Keima-SKL
- **(R)-CMPD-39**
- DMSO (vehicle control)
- Complete growth medium
- Fluorescence microscope or high-content imaging system with 440 nm and 561 nm lasers

#### Protocol:

- Cell Plating: Seed U2OS-Keima-SKL cells in a suitable imaging plate (e.g., 96-well plate) and allow them to adhere overnight.
- Compound Treatment: Prepare a stock solution of **(R)-CMPD-39** in DMSO. Dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 200 nM to 1  $\mu$ M).<sup>[1]</sup> Add the compound-containing medium to the cells. Include a vehicle control (DMSO) group.
- Incubation: Incubate the cells for the desired period (e.g., 24 to 96 hours).<sup>[1][2]</sup>
- Image Acquisition: Acquire images using a fluorescence microscope. Capture images in both the green (Ex: 440 nm) and red (Ex: 561 nm) channels.
- Image Analysis: Quantify the pexophagic flux by measuring the ratio of the red fluorescent signal (from Keima in lysosomes) to the green fluorescent signal (from Keima in peroxisomes). An increase in the red/green ratio indicates an induction of pexophagy.

## Experimental Workflow



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Caption: Experimental workflow for pexophagy analysis.

## Concluding Remarks

**(R)-CMPD-39** is a powerful tool for inducing and studying pexophagy in U2OS cells. The protocols and information provided herein offer a comprehensive guide for researchers to utilize this compound effectively in their studies of peroxisome quality control and related cellular processes. The ability to pharmacologically modulate pexophagy opens up new avenues for investigating the role of this pathway in health and disease.

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